2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride
Description
2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride is a bicyclic compound featuring a spirocyclic scaffold with a nitrogen atom at position 5 and two fluorine atoms at position 2. This structure combines conformational rigidity (due to the spirocyclic core) with electronic modulation from the fluorine substituents, making it a valuable building block in medicinal chemistry. It is frequently employed in Suzuki-Miyaura cross-coupling reactions, as evidenced by its use in synthesizing pyridin-2-yl derivatives under microwave-assisted conditions with palladium catalysts . The hydrochloride salt enhances solubility, facilitating its utility in aqueous reaction systems.
Properties
Molecular Formula |
C8H14ClF2N |
|---|---|
Molecular Weight |
197.65 g/mol |
IUPAC Name |
2,2-difluoro-5-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)5-7(6-8)3-1-2-4-11-7;/h11H,1-6H2;1H |
InChI Key |
OPGONMSTNVOHAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CC(C2)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method includes the use of difluorocarbene intermediates, which react with azaspiro compounds to introduce the difluoro functionality. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of 2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of difluoro-azaspiro ketones or alcohols.
Reduction: Formation of difluoro-azaspiro amines.
Substitution: Formation of iodinated or other halogenated azaspiro compounds.
Scientific Research Applications
2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance the compound’s binding affinity and selectivity towards these targets. The spirocyclic structure provides rigidity, which can influence the compound’s overall biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Structural and Functional Differences
2,7-Diazaspiro[3.5]nonane Derivatives
- Structure : Contains two nitrogen atoms at positions 2 and 7, forming a diazaspiro scaffold.
- Properties: The dual nitrogen atoms increase hydrogen-bonding capacity and basicity compared to mono-aza analogs. This enhances binding affinity to sigma receptors (S1R/S2R), as demonstrated in radioligand assays .
- Applications : Used in developing sigma receptor ligands with potent analgesic effects in neuropathic pain models .
- Key Difference : Unlike the difluoro-5-aza analog, diazaspiro compounds lack fluorine substituents, reducing lipophilicity but improving polar interactions.
2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride
- Structure : Features a single fluorine at position 2 and nitrogen at position 6.
- Properties : The fluorine atom enhances metabolic stability and electron-withdrawing effects, while the 7-aza position alters ring strain and reactivity.
- Applications : Commonly used in kinase inhibitor synthesis due to its balanced lipophilicity and solubility .
- Key Difference: The nitrogen position (7 vs. 5) and mono- vs. difluoro substitution differentiate its electronic profile and synthetic applications.
5-Oxa-2-azaspiro[3.5]nonane Hydrochloride
- Structure : Incorporates an oxygen atom at position 5 and nitrogen at position 2.
- Properties : The oxa group increases polarity and hydrogen-bond acceptor capacity, improving aqueous solubility but reducing membrane permeability .
- Applications : Utilized in synthesizing antihypertensive agents and allosteric modulators .
- Key Difference : Replacement of nitrogen with oxygen alters pharmacophore compatibility compared to the difluoro-5-aza analog.
7-Methyl-7-azaspiro[3.5]nonane Hydrochloride
Physicochemical and Pharmacological Comparisons
Notes:
- Solubility : Oxygen-containing analogs (e.g., 5-oxa-2-aza) exhibit higher aqueous solubility due to enhanced polarity.
- Pharmacology : Diazaspiro compounds show high sigma receptor affinity, while fluoro-substituted analogs are preferred in kinase-targeted therapies.
Biological Activity
2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride is a spirocyclic compound characterized by its unique structure, which includes two fluorine atoms at the 2-position. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in drug discovery and development.
Chemical Structure and Properties
The molecular formula of 2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride is C₈H₁₄ClF₂N. Its spirocyclic structure allows for unique interactions with biological targets, enhancing its binding affinity and selectivity towards various enzymes and receptors.
The biological activity of 2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride is primarily attributed to its difluoro groups, which may enhance its interaction with specific molecular targets. The compound's structure facilitates selective binding to enzymes or receptors, potentially influencing critical biochemical pathways relevant to therapeutic applications.
Pharmacological Potential
Research indicates that 2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride may exhibit various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can exhibit antimicrobial properties, potentially making this compound a candidate for further investigation in this area.
- Neurological Effects : The compound's interaction with neurotransmitter systems may provide insights into its potential use in treating neurological disorders.
Comparative Analysis with Related Compounds
To better understand the uniqueness of 2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2-Difluoro-7-azaspiro[3.5]nonane | C₈H₁₄ClF₂N | Different position of fluorine substitution |
| 2,2-Difluoro-5-oxa-spiro[3.5]nonane | C₈H₁₄ClF₂N | Contains an oxygen atom instead of nitrogen |
| 3-Fluoro-4-methylpyridine | C₆H₆F₃N | Pyridine ring structure differing from spirocyclic |
| 1-Azabicyclo[3.3.0]octane | C₇H₁₃N | Non-fluorinated bicyclic structure |
This table highlights that the unique difluoro substitution pattern combined with the spirocyclic structure may influence the reactivity and biological activity of 2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored the biological implications of spirocyclic compounds like 2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride in various therapeutic contexts:
- Antimicrobial Studies : Research indicates that compounds with similar spirocyclic structures demonstrate significant antimicrobial activity against various pathogens. These findings suggest that 2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride could be evaluated for potential use as an antimicrobial agent.
- Neuropharmacology : Investigations into the effects of spirocyclic compounds on neurotransmitter systems have shown promise in addressing conditions such as anxiety and depression. The specific binding characteristics of 2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride could lead to novel therapeutic strategies in this field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
